3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring system.
Introduction of Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of Pyrrolidinylmethoxy Substituent: This step involves the nucleophilic substitution reaction where the pyrrolidinylmethoxy group is attached to the triazolopyridazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups on the triazolopyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: A simpler analog with similar core structure but lacking the tert-butyl and pyrrolidinylmethoxy substituents.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Another related compound with a fused tetrazine ring, known for its energetic material properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a thiadiazine ring, studied for its diverse pharmacological activities.
Uniqueness
3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the pyrrolidinylmethoxy group increases its solubility and potential for biological interactions.
Properties
Molecular Formula |
C19H25N7O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C19H25N7O/c1-13-20-22-16-6-7-17(24-26(13)16)25-10-9-14(11-25)12-27-18-8-5-15(21-23-18)19(2,3)4/h5-8,14H,9-12H2,1-4H3 |
InChI Key |
MLYFKUUUWIWLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(C3)COC4=NN=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.